molecular formula C17H20N2O3 B7083142 N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yloxolane-2-carboxamide

N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yloxolane-2-carboxamide

Cat. No.: B7083142
M. Wt: 300.35 g/mol
InChI Key: VNSPMFZGFZJSMO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yloxolane-2-carboxamide is an organic compound characterized by the presence of a furan ring, a pyridine ring, and an oxolane ring

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-10-13(2)22-16(12)17(20)19(11-14-6-5-9-21-14)15-7-3-4-8-18-15/h3-9,12-13,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSPMFZGFZJSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yloxolane-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Formation of the Oxolane Ring: The oxolane ring can be formed through the cyclization of 1,4-diols under acidic conditions.

    Coupling Reactions: The final step involves coupling the furan, pyridine, and oxolane intermediates using amide bond formation techniques, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the synthesis steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Microwave-Assisted Synthesis: Using microwave radiation to accelerate reaction rates and improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yloxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Formation of furanones and pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted furans and pyridines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibitors: Potential use in designing inhibitors for specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Explored for its activity against various diseases, including cancer and infectious diseases.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yloxolane-2-carboxamide involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-ylacetamide: Similar structure but with an acetamide group instead of an oxolane ring.

    N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-ylmethanamide: Similar structure but with a methanamide group.

Uniqueness

    Structural Features: The presence of the oxolane ring distinguishes it from other similar compounds.

    Reactivity: Unique reactivity due to the combination of furan, pyridine, and oxolane rings.

This detailed overview provides a comprehensive understanding of N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yloxolane-2-carboxamide, highlighting its synthesis, reactions, applications, and unique features

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